molecular formula C15H10FNO2 B2645561 2-(4-fluorophenyl)indolizine-1-carboxylic Acid CAS No. 477889-04-6

2-(4-fluorophenyl)indolizine-1-carboxylic Acid

Cat. No. B2645561
CAS RN: 477889-04-6
M. Wt: 255.248
InChI Key: OMAPDDMYOOTWDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(4-fluorophenyl)indolizine-1-carboxylic Acid” is a chemical compound with the molecular formula C15H10FNO2 . It is used for research purposes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the search results. The molecular weight is 255.24 .

Scientific Research Applications

Fluorescence-Based Technologies

The development of fluorescence-based technologies is a significant area where 2-(4-fluorophenyl)indolizine-1-carboxylic acid derivatives have been explored. For instance, the synthesis of indolizino[3,2-c]quinolines, which are a new class of fluorophores, was achieved via oxidative Pictet-Spengler cyclization. These compounds have shown unique and desirable optical properties, making them suitable for use as prospective fluorescent probes in aqueous systems. This application is crucial for various biomedical applications, including imaging and diagnostics, where high sensitivity and specificity are required (Park et al., 2015).

Anti-cancer and Antimicrobial Agents

Another pivotal application of derivatives of this compound is in the development of anti-cancer and antimicrobial agents. A novel series of such derivatives exhibited potent cytotoxicity against the MCF-7 cell line, indicating their potential as anti-cancer agents. Moreover, these compounds showed moderate antibacterial and antifungal activities, suggesting their utility in addressing various microbial infections. This dual-functionality enhances the therapeutic potential of these compounds, offering a promising avenue for drug development (Naik, Mahanthesha, & Suresh, 2022).

Photoluminescence Behavior

The unique photoluminescence behavior of certain indolizine derivatives, such as the 6-amino-8-cyanobenzo[1, 2-b]indolizines, presents another fascinating research avenue. These materials exhibit reversible pH-dependent optical properties with an uncommon dramatic blue shift in fluorescence emission upon protonation. This characteristic can be leveraged in developing pH sensors and optical materials that respond to environmental changes, making them valuable in chemical sensing and environmental monitoring (Outlaw et al., 2016).

Fluorescent Markers for Hypoxic Cells

Indolizine fluorophors have been utilized as oxygen-sensitive bioreductive binding agents for selectively staining hypoxic mammalian cells. This application is crucial for identifying and targeting hypoxic regions within tumors, which are often resistant to conventional therapies. By enabling the selective staining of these cells, researchers can better understand the tumor microenvironment and develop targeted therapies to overcome resistance mechanisms (Hodgkiss et al., 1992).

Future Directions

While specific future directions for “2-(4-fluorophenyl)indolizine-1-carboxylic Acid” are not mentioned in the search results, there is ongoing research into the synthesis of indolizine and its derivatives, which could lead to new methodologies and applications .

properties

IUPAC Name

2-(4-fluorophenyl)indolizine-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO2/c16-11-6-4-10(5-7-11)12-9-17-8-2-1-3-13(17)14(12)15(18)19/h1-9H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMAPDDMYOOTWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN2C=C1)C3=CC=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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